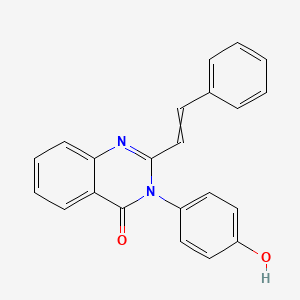![molecular formula C16H18S3 B14292897 1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) CAS No. 112770-99-7](/img/structure/B14292897.png)
1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) is an organic compound characterized by the presence of two 4-methylbenzene groups connected through a sulfanediylbis(methylenesulfanediyl) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) typically involves the reaction of 4-methylbenzyl chloride with sodium sulfide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ions are replaced by the sulfanediylbis(methylenesulfanediyl) group. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanediylbis(methylenesulfanediyl) linkage to simpler sulfide or thiol groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified sulfide or thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) involves its interaction with molecular targets through its sulfanediylbis(methylenesulfanediyl) linkage. This linkage can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Sulfanediylbis(methylene)]bis(4-nitrobenzene)
- 1,1’-[Sulfanediylbis(methylene)]dibenzene
- Dibenzyl sulfide
Uniqueness
1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) is unique due to its specific sulfanediylbis(methylenesulfanediyl) linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
112770-99-7 |
|---|---|
Formule moléculaire |
C16H18S3 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1-methyl-4-[(4-methylphenyl)sulfanylmethylsulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C16H18S3/c1-13-3-7-15(8-4-13)18-11-17-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
ZHNASQSNGGQDRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCSCSC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


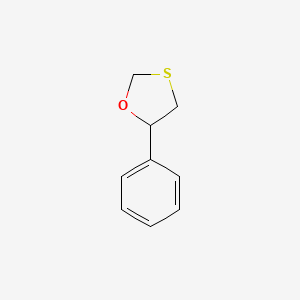
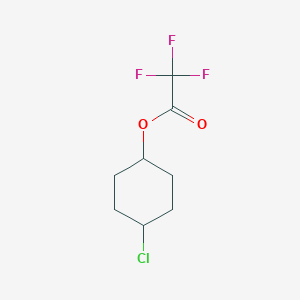
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
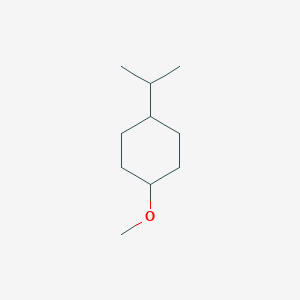
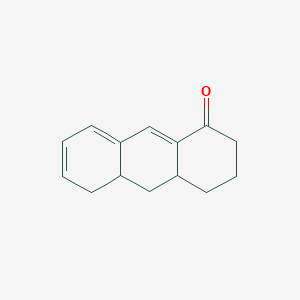
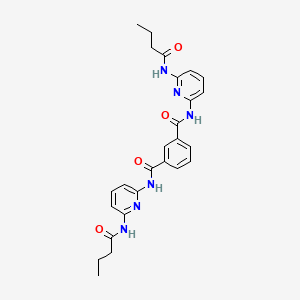
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)
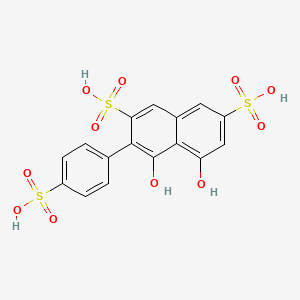
![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
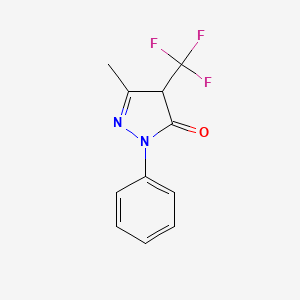

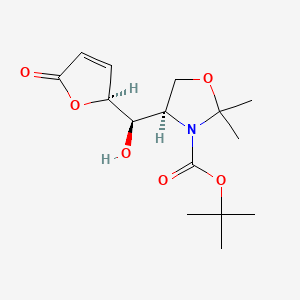
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
